N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine
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Overview
Description
“N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine” is a chemical compound with a complex structure . It is listed in various chemical databases and is available for purchase from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a chloroimidazo-thiazolyl group attached to a phenyl group via a methylene bridge . The InChI code for a similar compound is provided, which could be used to generate a 3D structure .Scientific Research Applications
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine has been studied for its potential use in a variety of scientific research applications. For example, this compound has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, this compound has been studied for its potential use in the treatment of cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine is not fully understood, however, it is believed to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of inflammatory molecules, and its inhibition leads to a decrease in the production of these molecules. In addition, this compound has been shown to act as a pro-drug, meaning that it is metabolized in the body to produce an active drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied, however, it is believed that its inhibition of COX-2 leads to a decrease in the production of inflammatory molecules. In addition, this compound has been studied for its potential use in the treatment of cancer, inflammation, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine in laboratory experiments is its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This makes it a useful tool for studying the effects of inflammation on a variety of biological systems. One limitation of using this compound in laboratory experiments is that it is not yet known how it affects other enzymes and proteins.
Future Directions
The potential future directions for the use of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine include further research into its ability to act as an inhibitor of COX-2, as well as its potential use in the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential use in other laboratory experiments. Finally, further research could be conducted into the synthesis of this compound and other imidazothiazole derivatives.
Synthesis Methods
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine is synthesized via a multi-step process that involves the reaction of an imidazole derivative with a thiazole derivative, followed by the addition of a phenyl group. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by a Lewis acid. The reaction is typically carried out at room temperature, and the product can be isolated via column chromatography.
Properties
IUPAC Name |
N-benzyl-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-12-11(17-6-7-18-13(17)16-12)9-15-8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPNDUQZPUDZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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